

Application Note: Targeting MLL1-WDR5 Interaction with MM-102 in AML Mouse Models

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Compound of Interest

Compound Name: MM-102 trifluoroacetate

Cat. No.: B1191646

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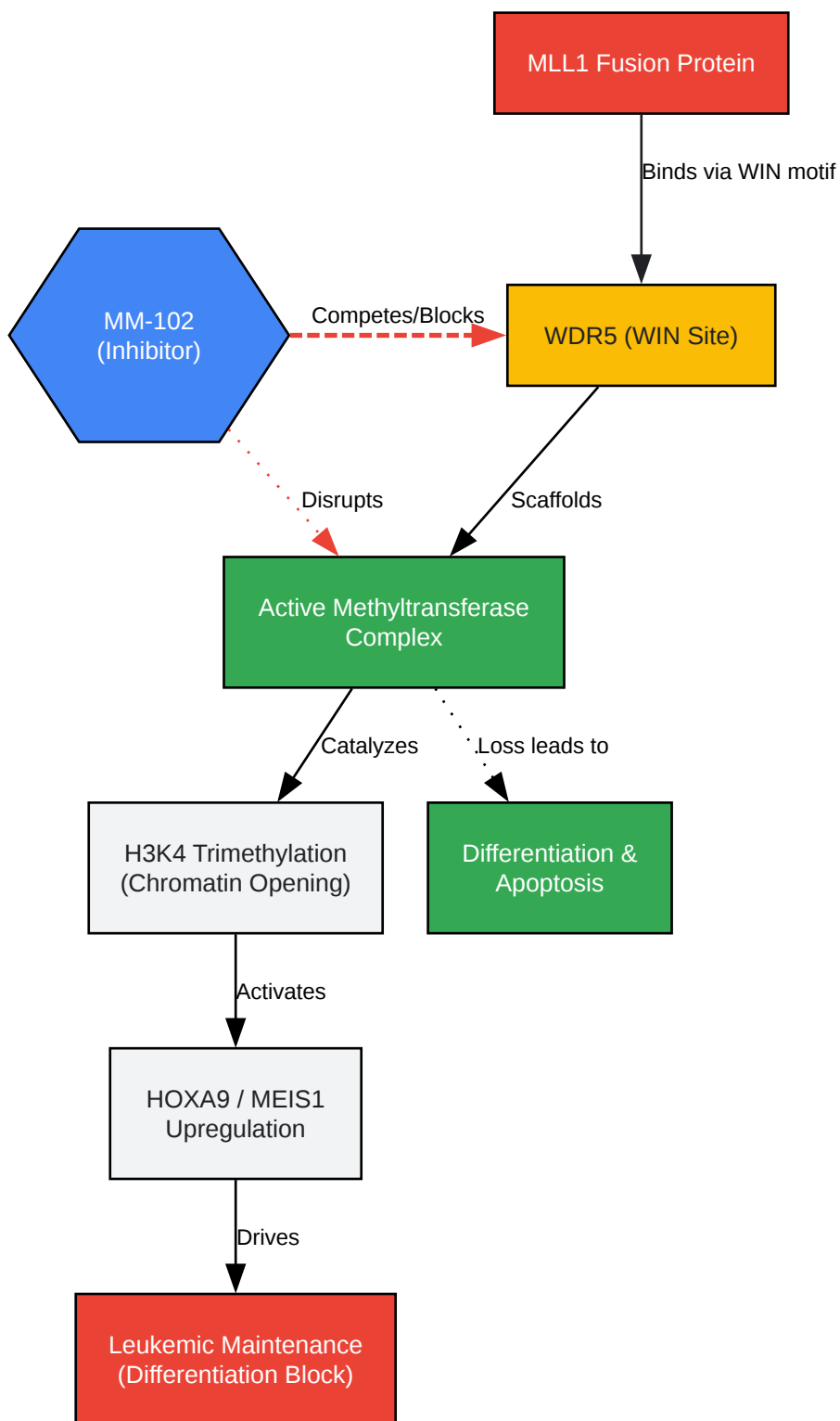
Executive Summary & Mechanism of Action

MM-102 is a potent, cell-permeable peptidomimetic that functions as a first-in-class inhibitor of the interaction between MLL1 (Mixed Lineage Leukemia 1, or KMT2A) and WDR5 (WD Repeat Domain 5).

In MLL-rearranged (MLL-r) Acute Myeloid Leukemia (AML), the MLL1 fusion protein requires the WDR5-RbBP5-Ash2L (WAR) complex to maintain H3K4 trimethylation (H3K4me3) at specific loci. This epigenetic "writing" drives the overexpression of leukemogenic genes, specifically HOXA9 and MEIS1.

Mechanistic Causality: MM-102 mimics the WIN motif (WDR5-Interaction) of MLL1. By competitively binding to the central cavity of WDR5, MM-102 displaces MLL1. This collapses the methyltransferase complex, reducing H3K4me3 levels, silencing HOXA9/MEIS1, and forcing leukemic blasts to undergo differentiation or apoptosis.

Signal Transduction & Inhibition Pathway



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Figure 1: Mechanism of Action. MM-102 displaces MLL1 from WDR5, disrupting the epigenetic writing complex required for leukemic maintenance.

Pre-Clinical Formulation Guide

Critical Note on Solubility: MM-102 is a peptidomimetic with hydrophobic properties. It is not orally bioavailable. For in vivo efficacy, it requires parenteral administration (Subcutaneous or Intraperitoneal). The following formulation is validated for stability and solubility at concentrations up to 15 mg/mL.

Validated Vehicle Composition

Component	Grade	Concentration (v/v)	Function
DMSO	Sterile, Cell Culture	10%	Primary Solubilizer
PEG-300	Low Endotoxin	40%	Co-solvent / Stabilizer
Tween 80	Polysorbate 80	5%	Surfactant / Dispersant
PBS	1X, pH 7.4	45%	Aqueous Carrier

Preparation Protocol

- Weighing: Weigh the required amount of MM-102 powder.
- Primary Dissolution: Add the calculated volume of 100% DMSO to the powder. Vortex vigorously until completely dissolved (clear solution).
 - Checkpoint: If particles persist, sonicate for 30 seconds at 40°C.
- Co-solvent Addition: Add PEG-300 and Tween 80 to the DMSO solution. Vortex to mix.
- Aqueous Phase: Slowly add pre-warmed (37°C) PBS while vortexing.
 - Warning: Adding cold PBS rapidly can cause precipitation.
- Sterilization: Pass the final solution through a 0.22 µm PES syringe filter.
- Storage: Prepare fresh for each dosing day. Do not store formulated compound >24 hours.

In Vivo Experimental Protocols

A. Model Selection

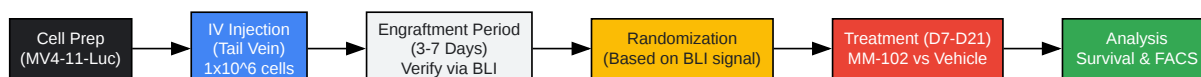
- Mouse Strain: NOD.Cg-Prkdc^{scid} Il2rg^{tm1Wjl}/SzJ (NSG) or NOD/SCID.
 - Rationale: MLL-r cell lines (e.g., MV4-11) engraft poorly in immunocompetent mice. NSG mice support robust engraftment for both subcutaneous and systemic models.
- Cell Lines:
 - MV4-11: (MLL-AF4 fusion) - Highly sensitive (Responder).
 - MOLM-13: (MLL-AF9 fusion) - Sensitive (Responder).
 - K562: (BCR-ABL) - Negative Control (Non-responder).

B. Dosing Regimen

Due to the peptidomimetic nature of MM-102, it has a relatively short half-life. Continuous infusion or twice-daily (BID) dosing is required to maintain inhibitory concentrations above the IC50.

Parameter	Specification
Route	Alzet Osmotic Pump (SC implantation) OR Intraperitoneal (IP)
Dose	75 mg/kg/day (Total daily dose)
Frequency	Continuous (Pump) or BID (IP Injection)
Duration	14 - 21 Days

C. Step-by-Step Workflow (Systemic Leukemia Model)



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Figure 2: Experimental Workflow for Systemic AML Model.

- Cell Preparation:
 - Transduce MV4-11 cells with Luciferase (MV4-11-Luc) for bioluminescent imaging (BLI).
 - Resuspend
cells per mouse in 200 μ L PBS.
- Inoculation:
 - Inject cells intravenously (IV) via the lateral tail vein.[\[1\]](#)
- Engraftment Check (Day 5-7):
 - Perform IVIS imaging (inject D-Luciferin 150 mg/kg IP).
 - Randomize mice into groups (n=8-10) to ensure equal tumor burden baseline.
- Treatment Initiation (Day 7):
 - Group A: Vehicle Control (IP, BID).
 - Group B: MM-102 (75 mg/kg/day, divided BID, IP).
- Monitoring:
 - Weigh mice daily (toxicity check).
 - IVIS imaging every 3-4 days to track leukemia progression.
- Endpoints:
 - Survival: Kaplan-Meier analysis.
 - Terminal Analysis: Harvest bone marrow (femur/tibia) and spleen.

Analytical Readouts & Validation

To confirm the mechanism of action in vivo, you must demonstrate not just tumor reduction, but specific differentiation and target inhibition.

A. Flow Cytometry (Differentiation Markers)

MLL-r leukemia cells are blocked at an early progenitor stage. MM-102 treatment should release this block, driving myeloid differentiation.

- Sample: Bone Marrow or Spleen single-cell suspension.
- Panel:
 - CD45 (Human): To gate leukemic cells (exclude mouse stroma).
 - CD11b (Mac-1): Primary differentiation marker (Upregulated).
 - CD14: Monocytic differentiation marker (Upregulated).
- Expected Result: A significant right-shift (increase) in CD11b+ population in MM-102 treated mice compared to vehicle.

B. Gene Expression (qRT-PCR)

Verify on-target efficacy by measuring the suppression of direct MLL1 targets.

- Targets: HOXA9, MEIS1.[2]
- Housekeeping: GAPDH or ACTB.
- Protocol: Extract RNA from sorted hCD45+ cells.
- Expected Result: >50% reduction in HOXA9 and MEIS1 mRNA levels.

Expert Troubleshooting & Limitations

- PK Limitations: MM-102 is a "probe" compound, not an optimized clinical candidate. It has poor oral bioavailability and rapid clearance.

- Implication: If efficacy is low, do not increase dose immediately. Switch to Alzet pumps to ensure steady-state plasma levels. Bolus IP injections often result in "peaks and troughs" that allow tumor recovery.
- Solubility Crash: If the compound precipitates in the syringe:
 - Ensure the solution is at room temperature or slightly warmed (37°C).
 - Verify the pH of the final PBS addition; acidic shifts can cause peptide precipitation.
- Renal Toxicity: High doses of peptidomimetics can occasionally cause renal stress. Monitor hydration status (skin tenting) and provide supplemental saline SC if weight loss >10%.

References

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